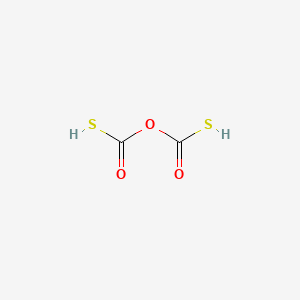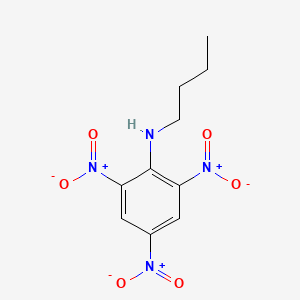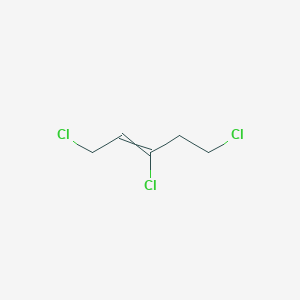
1,3,5-Trichloropent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trichloropent-2-ene is an organic compound with the molecular formula C5H7Cl3 It is a chlorinated derivative of pentene, characterized by the presence of three chlorine atoms attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trichloropent-2-ene can be synthesized through various methods. One common approach involves the chlorination of pent-2-ene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction is carried out at a temperature range of 50-70°C to ensure optimal yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trichloropent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form chlorinated aldehydes or ketones, while reduction can yield less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.
Addition: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst (e.g., palladium) are common reagents for addition reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are employed.
Major Products Formed
Substitution: Formation of compounds like 1,3,5-trihydroxypent-2-ene or 1,3,5-triaminopent-2-ene.
Addition: Formation of 1,3,5-tribromopentane or 1,3,5-trichloropentane.
Oxidation: Formation of chlorinated aldehydes or ketones.
Reduction: Formation of less chlorinated pentenes or pentanes.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trichloropent-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into various molecules.
Biology: Studied for its potential antimicrobial properties, particularly against certain bacterial strains.
Medicine: Investigated for its potential use in developing new pharmaceuticals with unique biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Wirkmechanismus
The mechanism of action of 1,3,5-Trichloropent-2-ene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trichlorobenzene: Another chlorinated compound with three chlorine atoms attached to a benzene ring.
1,1,2-Trichloroethane: A chlorinated derivative of ethane with three chlorine atoms.
1,2,3-Trichloropropane: A chlorinated propane derivative with three chlorine atoms.
Uniqueness
1,3,5-Trichloropent-2-ene is unique due to its specific structure, which combines a double bond with three chlorine atoms This combination imparts distinct reactivity and properties compared to other chlorinated compounds
Eigenschaften
CAS-Nummer |
34909-84-7 |
|---|---|
Molekularformel |
C5H7Cl3 |
Molekulargewicht |
173.46 g/mol |
IUPAC-Name |
1,3,5-trichloropent-2-ene |
InChI |
InChI=1S/C5H7Cl3/c6-3-1-5(8)2-4-7/h1H,2-4H2 |
InChI-Schlüssel |
VWJMDXWNMZGMCL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C(=CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
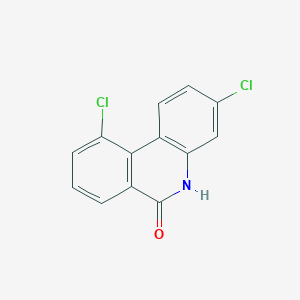
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
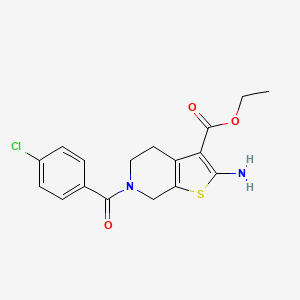
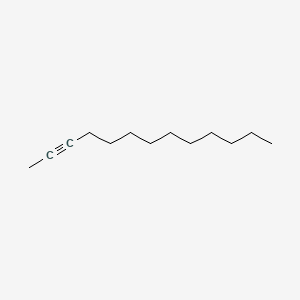
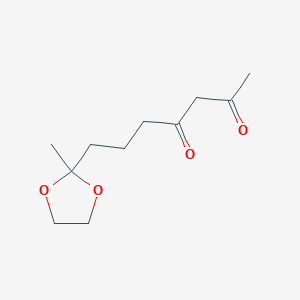
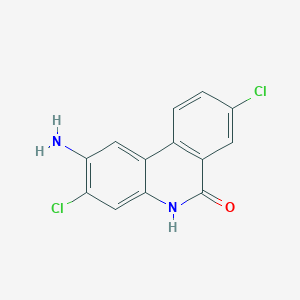

![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
